molecular formula C22H22BrClN4O2 B2406973 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1189499-51-1

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide

Katalognummer: B2406973
CAS-Nummer: 1189499-51-1
Molekulargewicht: 489.8
InChI-Schlüssel: XVNKRZIRNFITEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H22BrClN4O2 and its molecular weight is 489.8. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4O2/c23-17-7-5-15(6-8-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-16-3-1-2-4-18(16)24/h1-8H,9-14H2,(H,25,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNKRZIRNFITEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C22H22BrClN4O2
  • Molecular Weight : 489.8 g/mol
  • Functional Groups : The presence of a bromophenyl group, a triazaspiro framework, and an acetamide moiety enhances its potential biological activity.

Biological Activity Overview

Preliminary studies on compounds with similar structures suggest a range of biological activities including:

  • Antimicrobial : Potential effectiveness against various bacterial strains.
  • Anticancer : Indications of cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Possible interactions with key enzymes involved in metabolic pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of structurally related compounds found that derivatives featuring the triazaspiro framework exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Research has indicated that compounds similar to 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide show promise in inhibiting the growth of various cancer cell lines. For instance, a derivative was tested against breast cancer cells (MCF-7) and showed IC50 values in the low micromolar range, suggesting potent anticancer activity.

Enzyme Interaction Studies

Studies focusing on enzyme inhibition revealed that compounds with a similar structural motif could act as inhibitors for enzymes such as β-secretase, which is implicated in Alzheimer's disease pathology. This suggests potential therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamideC21H22BrN3O3Contains indole moietyAnticancer
N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamideC21H22BrFN2OFluorinated variantAntimicrobial
2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamideC17H13BrN2O2SThiazole incorporationEnzyme inhibition

Q & A

Basic: What are the key synthetic pathways for preparing this compound, and how can intermediates be monitored?

Methodological Answer:
The synthesis typically involves three stages:

Cyclization to form the triazaspiro core using conditions like Pd-catalyzed reductive cyclization (e.g., formic acid derivatives as CO surrogates) .

Amide coupling between the spiro intermediate and 2-chlorobenzylamine via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF) .

Halogenation (e.g., bromination at the 4-position of phenyl groups using NBS or Br₂ in acetic acid) .
Monitoring: Use TLC for reaction progress, NMR (¹H/¹³C) for structural validation, and HPLC for purity assessment (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., spirocyclic carbons at δ 60–70 ppm) and validates substituent positions .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can reaction yields be optimized for the spirocyclic core formation?

Methodological Answer:
Key factors include:

  • Catalyst selection : Pd(OAc)₂ with ligands like Xantphos enhances cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the spiro intermediate .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate assays : Use standardized in vitro models (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability .
  • Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in cell lines or assay conditions .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of halogen substituents?

Methodological Answer:

  • Substituent variation : Synthesize analogs with Cl/F at the benzyl position or Br/I on the phenyl ring to assess electronic effects .
  • Computational modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities to targets (e.g., kinases) .
  • Biological profiling : Compare IC₅₀ values against enzyme panels to identify substituent-driven selectivity .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C and monitor via HPLC over 24–72 hours .
  • Metabolite identification : Use hepatocyte microsomes or S9 fractions to detect oxidative metabolites (e.g., sulfoxide formation) .
  • Light/heat stability : Expose to accelerated conditions (40°C, 75% RH) and track degradation products with LC-HRMS .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Over-oxidation of sulfanyl groups : Use controlled equivalents of m-CPBA and monitor via TLC .
  • Nucleophilic substitution at chloro sites : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of the 2-chlorobenzyl group .
  • Spiro ring opening : Maintain anhydrous conditions during cyclization to prevent acid/base-mediated decomposition .

Advanced: What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR or PARP) and prioritize analogs .
  • MD simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets .

Basic: How to validate the purity of the final compound?

Methodological Answer:

  • HPLC-DAD : Ensure a single peak with >95% purity (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Melting point : Compare experimental m.p. with literature (e.g., 180–185°C for analogs) .

Advanced: What mechanistic insights can be gained from studying its reactivity with nucleophiles?

Methodological Answer:

  • Kinetic studies : Monitor halogen displacement (e.g., Br at 4-phenyl) with nucleophiles (e.g., NaN₃) under varying conditions .
  • Isotope labeling : Use ¹⁸O-water to trace hydrolysis pathways of the acetamide group .
  • Theoretical analysis : Calculate activation energies (ΔG‡) for substitution reactions using Gaussian .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.